

Benzyl-PEG15-alcohol: A Technical Guide for Advanced Research

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Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, structure, and applications of **Benzyl-PEG15-alcohol**, a versatile heterobifunctional linker critical in modern biochemical and pharmaceutical research.

Introduction: The Role of Benzyl-PEG15-alcohol in Bioconjugation

Benzyl-PEG15-alcohol is a high-purity, monodisperse polyethylene glycol (PEG) derivative. It consists of a benzyl group connected via an ether linkage to a PEG chain composed of 15 ethylene oxide units, which is terminated by a primary alcohol (hydroxyl group). The benzyl group offers a stable, non-reactive, and hydrophobic terminus, while the terminal hydroxyl group provides a reactive site for a wide array of chemical modifications.

The defining feature of this molecule is its amphiphilic nature. The long PEG chain imparts significant hydrophilicity and aqueous solubility, while the benzyl group provides a hydrophobic anchor.[1] This structure makes it an ideal linker for conjugating different molecules, enhancing the solubility and pharmacokinetic profiles of biopharmaceuticals, and serving as a spacer in complex molecular constructs like Proteolysis Targeting Chimeras (PROTACs).[2][3]

Chemical Structure and Core Properties



The fundamental structure of **Benzyl-PEG15-alcohol** is composed of three key parts: a terminal benzyl group (C₆H₅CH₂), a flexible PEG chain of 15 repeating ethylene oxide units (-(OCH₂CH₂)₁₅-), and a terminal hydroxyl group (-OH).[1]

Structural Representation

The logical assembly of **Benzyl-PEG15-alcohol** can be visualized as a linear relationship between its constituent functional groups.



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Logical structure of **Benzyl-PEG15-alcohol**.

Physicochemical Properties

The following table summarizes the key quantitative properties of **Benzyl-PEG15-alcohol**, with benzyl alcohol provided as a reference for the terminal group.[1]

Property	Value	Reference (Benzyl Alcohol)
Molecular Formula	C37H68O16	C7H8O
Molecular Weight	~768.93 g/mol	108.14 g/mol
Appearance	Colorless to light yellow liquid or solid	Colorless liquid
Solubility	Soluble in water, ethanol, acetone	Limited water solubility (3.5 g/100 mL)
Hydrophilicity	High (due to PEG chain)	Low



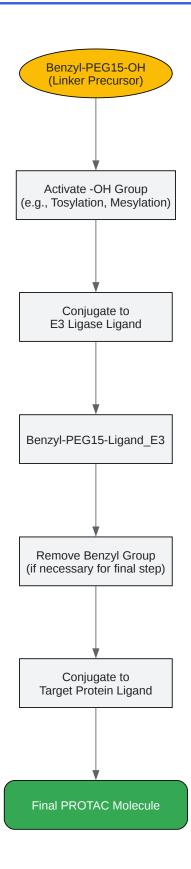
Applications in Research and Drug Development

The unique structure of **Benzyl-PEG15-alcohol** makes it a valuable tool in several advanced applications, most notably in the construction of PROTACs.

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The linker is a critical component, and PEG chains are frequently used to connect the target-binding ligand (warhead) to the E3 ligase ligand. The **Benzyl-PEG15-alcohol** serves as a precursor for these linkers, where the hydroxyl group is activated for conjugation.

The workflow below illustrates the conceptual role of a Benzyl-PEG-OH derivative in the synthesis of a PROTAC.





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Conceptual workflow for PROTAC synthesis using a Benzyl-PEG linker.



Experimental Protocols

Precise synthesis and characterization are paramount for ensuring the quality and reliability of **Benzyl-PEG15-alcohol** in research applications.

Synthesis Protocol: Etherification

A common method for synthesizing **Benzyl-PEG15-alcohol** is through the Williamson ether synthesis. This involves the reaction of a benzyl halide with a PEG chain that has a deprotonated hydroxyl group. A more direct route for this specific molecule involves reacting benzyl alcohol with a pre-formed PEG15 chain that has a good leaving group, such as a tosylate (Ts) or mesylate (Ms).

Materials:

- Benzyl alcohol (C₆H₅CH₂OH)
- PEG15-tosylate (HO-(CH₂CH₂O)₁₄-CH₂CH₂-OTs)
- Strong base (e.g., Sodium hydride (NaH) or Sodium hydroxide (NaOH))
- Anhydrous polar aprotic solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
- Quenching solution (e.g., saturated ammonium chloride)
- Organic solvent for extraction (e.g., Dichloromethane or Ethyl acetate)
- Drying agent (e.g., Anhydrous MgSO₄ or Na₂SO₄)

Procedure:

- Deprotonation: Dissolve benzyl alcohol in the anhydrous solvent under an inert atmosphere (e.g., Nitrogen or Argon). Add the base portion-wise at 0°C to deprotonate the hydroxyl group, forming the benzyl alkoxide.
- Nucleophilic Substitution: Add a solution of PEG15-tosylate in the same solvent to the reaction mixture. Allow the reaction to stir at room temperature or with gentle heating until completion, monitored by Thin Layer Chromatography (TLC).

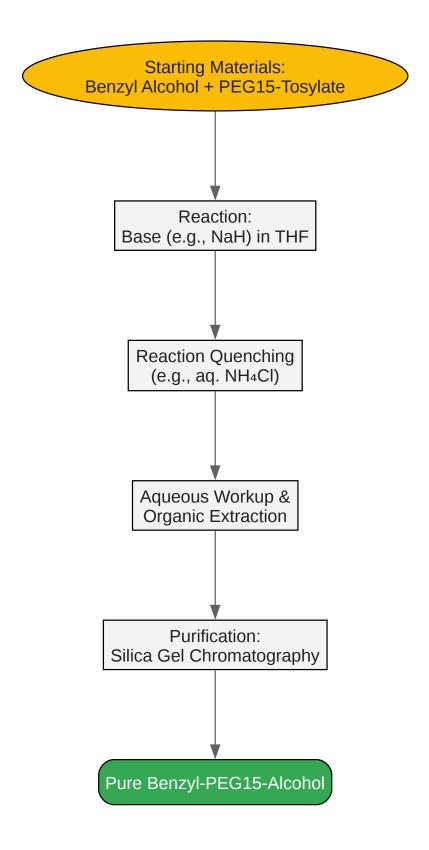
Foundational & Exploratory





- Work-up: Quench the reaction by carefully adding the quenching solution. Transfer the
 mixture to a separatory funnel and perform an aqueous extraction to remove salts and
 unreacted PEG.
- Extraction: Extract the aqueous layer multiple times with the organic solvent.
- Drying and Concentration: Combine the organic layers, dry over the drying agent, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the crude product using column chromatography (silica gel) with an appropriate solvent gradient (e.g., ethyl acetate/hexanes or dichloromethane/methanol) to isolate the pure **Benzyl-PEG15-alcohol**.





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General workflow for the synthesis and purification of **Benzyl-PEG15-alcohol**.



Characterization Protocol: LC/MS and NMR

Full structural characterization is essential to confirm the identity and purity of the synthesized molecule.

- 1. Liquid Chromatography-Mass Spectrometry (LC/MS):
- Objective: To confirm the molecular weight and assess the purity of the compound.
- Methodology: An LC/MS method is developed to obtain the accurate mass of the PEGylated product.
 - Column: A C18 reverse-phase column is typically used.
 - Mobile Phase: A gradient of water and acetonitrile (both often containing 0.1% formic acid)
 is employed.
 - Detection: The eluent is directed to a high-resolution mass spectrometer (HRMS), such as a Q-TOF or Orbitrap, operating in positive ion electrospray ionization (ESI+) mode.
 - Expected Result: The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺). The measured monoisotopic mass should align with the calculated theoretical mass of C₃₇H₆₈O₁₆. Purity can be estimated from the peak area in the chromatogram.
- 2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
- Objective: To confirm the chemical structure by identifying the different types of protons and carbons.
- Methodology:
 - ¹H NMR: The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or D₂O). The spectrum should show characteristic peaks for the aromatic protons of the benzyl group (~7.3 ppm), the methylene protons of the benzyl group (-CH₂-) adjacent to the ether oxygen (~4.5 ppm), the repeating ethylene glycol protons (-OCH₂CH₂O-) as a large signal (~3.6 ppm), and the terminal methylene protons adjacent to the hydroxyl group.



 ¹³C NMR: Provides complementary information on the carbon skeleton, confirming the presence of aromatic carbons, the benzylic carbon, and the multiple carbons of the PEG chain.

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